Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate
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Overview
Description
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate typically involves the annulation of the pyrrole ring to the thiazole ring. One common method involves the reaction of 4-methylpyrrole-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase II alpha inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also contain a fused thiazole ring and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused thiazole ring, known for their anticancer and antimicrobial properties.
Thiazofurin: A thiazole-containing compound with antineoplastic activity.
Uniqueness
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrole and thiazole ring makes it a versatile scaffold for drug development .
Properties
CAS No. |
72083-53-5 |
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Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
ethyl N-(4-methylpyrrolo[3,2-d][1,3]thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11N3O2S/c1-3-14-9(13)11-8-10-6-4-5-12(2)7(6)15-8/h4-5H,3H2,1-2H3,(H,10,11,13) |
InChI Key |
LSQDBHRMANDFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)N(C=C2)C |
Origin of Product |
United States |
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